molecular formula C21H22N2O5 B2652877 4-(5-(2,3-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 377761-78-9

4-(5-(2,3-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Cat. No.: B2652877
CAS No.: 377761-78-9
M. Wt: 382.416
InChI Key: USJNZYIMVNTDHS-UHFFFAOYSA-N
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Description

4-(5-(2,3-Dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid (CAS 377761-78-9) is a high-purity chemical compound supplied for research applications. This pyrazoline derivative has a molecular formula of C21H22N2O5 and a molecular weight of 382.41 g/mol . This compound is of significant interest in neuroscience research, particularly in the study of ionotropic glutamate receptors. It belongs to a structural class of novel N-methyl-D-aspartate (NMDA) receptor antagonists . Related compounds within this class have demonstrated subunit-selectivity, showing potent inhibition of GluN2C- and GluN2D-containing NMDA receptors while having much lower activity on GluN2A- or GluN2B-containing receptors . The mechanism of action for this class of inhibitors is characterized as voltage-independent and noncompetitive, meaning it cannot be overcome by increasing concentrations of glutamate or glycine . This profile makes it a valuable pharmacological tool for investigating the specific roles of different NMDA receptor subtypes in normal brain function and various neurological disorders. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

4-[3-(2,3-dimethoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-27-18-10-6-9-15(21(18)28-2)17-13-16(14-7-4-3-5-8-14)22-23(17)19(24)11-12-20(25)26/h3-10,17H,11-13H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJNZYIMVNTDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CCC(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(5-(2,3-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, supported by relevant research findings and case studies.

Synthesis

The synthesis of this compound typically involves the condensation of 2,3-dimethoxybenzaldehyde with appropriate hydrazine derivatives followed by cyclization to form the pyrazole ring. The final product is obtained through the introduction of the 4-oxobutanoic acid moiety. Various synthetic routes have been explored to optimize yield and purity, often employing methods such as microwave-assisted synthesis or solvent-free conditions to enhance efficiency .

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that related compounds showed potent inhibitory effects on cancer cell lines such as K562 (chronic myeloid leukemia), A549 (lung cancer), and MCF7 (breast cancer) . The compound's mechanism involves inhibition of tubulin polymerization, which is crucial for cancer cell mitosis.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCell LineIC50 (µM)Reference
Compound AK5627.30
Compound BA5495.00
Compound CMCF72.89

Anti-inflammatory Properties

In addition to anticancer effects, pyrazole derivatives have been studied for their anti-inflammatory activities. Research shows that certain derivatives can significantly reduce inflammation in animal models, comparable to established anti-inflammatory drugs like diclofenac. In particular, the compound demonstrated a selective inhibition of COX-2 over COX-1, suggesting a favorable safety profile .

Table 2: Anti-inflammatory Activity Comparison

Compound NameModel UsedInhibition (%)Reference
Compound DCarrageenan-induced edema93.53
Compound EAA rats modelComparable to aspirin

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Tubulin Inhibition : The compound binds to tubulin, disrupting microtubule dynamics essential for mitosis in cancer cells.
  • COX Enzyme Selectivity : It selectively inhibits COX-2 enzymes involved in inflammatory responses while sparing COX-1, which is crucial for maintaining gastric mucosa integrity.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Case Study 1 : A clinical trial involving a series of pyrazole derivatives showed promising results in reducing tumor size in breast cancer patients when combined with conventional chemotherapy .
  • Case Study 2 : In a model for rheumatoid arthritis, a pyrazole derivative exhibited significant reduction in joint swelling and pain levels compared to placebo controls .

Scientific Research Applications

Antiviral Properties

Research indicates that pyrazole derivatives exhibit significant antiviral activities. Specifically, compounds similar to 4-(5-(2,3-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid have shown promise as inhibitors of viral proteases. For example, molecular docking studies suggest that certain pyrazoles can effectively inhibit the dengue virus type 2 NS2B/NS3 serine protease . This positions them as potential candidates for antiviral drug development.

Anticancer Activity

Pyrazole derivatives are also being investigated for their anticancer properties. The structural features of This compound allow for interactions with various cellular targets involved in cancer progression. Studies have demonstrated that related compounds can induce apoptosis in cancer cells through mechanisms such as the inhibition of cell proliferation and modulation of apoptotic pathways .

Anti-inflammatory Effects

In addition to antiviral and anticancer activities, pyrazole derivatives have been noted for their anti-inflammatory effects. The presence of specific functional groups in This compound may contribute to the modulation of inflammatory pathways. Experimental models have shown that similar compounds can reduce markers of inflammation in vitro and in vivo .

Case Study 1: Antiviral Activity

A study conducted on a series of pyrazole derivatives revealed that modifications at the phenyl ring significantly impacted their inhibitory activity against dengue virus protease. The compound's ability to form hydrogen bonds with key residues in the active site was critical for its effectiveness .

Case Study 2: Anticancer Efficacy

Another investigation focused on a related pyrazole compound demonstrated its capacity to inhibit tumor growth in xenograft models. The study highlighted the compound's ability to induce cell cycle arrest at the G2/M phase and promote apoptosis through caspase activation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs differ in substituents on the pyrazoline core and aryl groups. Selected examples include:

Compound ID/Name Substituents (Position 3/5) Molecular Formula Molecular Weight Key Spectral Data (¹H NMR δ ppm) Purity (%)
Target Compound 3-Ph, 5-(2,3-OMePh) C₂₃H₂₄N₂O₅* 432.45 N/A† >95
12 () 3-(6-Cl-2-oxo-4-PhQ), 5-(3-FPh) C₃₄H₂₅ClFN₃O₄ 610.03 7.40–7.80 (m, aromatic H) >95
13 () 3-(6-Cl-2-oxo-4-PhQ), 5-(3-ClPh) C₃₄H₂₅Cl₂N₃O₄ 626.44 7.30–7.85 (m, aromatic H) >95
15 () 3-(6-Cl-2-oxo-4-PhQ), 5-(3-OMePh) C₃₅H₂₈ClN₃O₅ 622.06 3.85 (s, OCH₃) >95
4e () 3-Ph, 5-(3,4-OMePh) C₂₄H₂₂N₂O₅S 466.50 3.75–3.90 (s, OCH₃) N/A
51 () 3-(6-F-2-oxo-4-(3-FPh)Q), 5-ClPh C₃₄H₂₃ClF₂N₃O₄ 630.01 6.80–7.60 (m, aromatic H) >95

*Calculated based on formula from .

Key Observations :

  • Electron-withdrawing vs. Methoxy (OMe) groups (e.g., target compound, 15, 4e) increase electron density and lipophilicity .
  • Molecular weight: The target compound (MW ~432) is smaller than quinoline-containing analogs (MW >600), suggesting better bioavailability.

SAR Insights :

  • Quinoline moieties (e.g., 12, 13) correlate with kinase inhibition, likely due to planar aromatic systems enabling π-π stacking .
  • 4-Oxobutanoic acid enhances solubility and may mimic endogenous substrates (e.g., ATP carboxylates) .
  • Dimethoxy groups (target compound, 4e ) improve cell penetration but may reduce target specificity compared to halogens .

Key Challenges :

  • Bulky substituents (e.g., bromophenyl in 25 ) reduce yields due to steric hindrance .
  • Methoxy groups (target compound) may require milder conditions to prevent demethylation.

Q & A

Q. What synthetic routes are commonly employed for the preparation of this compound, and what are the critical reaction conditions affecting yield?

The synthesis of pyrazoline derivatives typically follows multi-step protocols involving cyclocondensation, Vilsmeier–Haack formylation, or hydrazine-mediated ring closure. For example, general procedure G (as described in ) involves coupling substituted quinolinones with pyrazoline intermediates under reflux conditions. Key factors affecting yield include solvent choice (e.g., ethanol, dioxane), reaction time, and purification methods like flash chromatography. Yields for structurally similar compounds range from 22% to 86%, with lower yields often linked to steric hindrance from bulky substituents (e.g., bromophenyl groups) or incomplete ring closure .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

  • 1H/13C NMR spectroscopy : Critical for verifying regiochemistry and substituent positions. For example, pyrazoline protons typically resonate between δ 3.0–4.5 ppm (diastereotopic H-4/H-5), while aromatic protons appear at δ 6.5–8.0 ppm .
  • HPLC : Used to assess purity (>95% in ), with reverse-phase C18 columns and UV detection at 254 nm being standard .
  • Mass spectrometry (ESI/HRMS) : Validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to elucidate the role of substituents like the 2,3-dimethoxyphenyl group in modulating biological activity?

  • Comparative substitution analysis : Replace the 2,3-dimethoxyphenyl group with electron-withdrawing (e.g., bromo, chloro) or electron-donating (e.g., methoxy, methyl) groups to evaluate effects on receptor binding or solubility. For example, highlights NMDA receptor antagonism in bromophenyl-containing analogs, suggesting substituent polarity impacts target selectivity .
  • In vitro assays : Use electrophysiology (e.g., patch-clamp for ion channel modulation) or fluorescence-based binding assays to quantify activity.
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) can predict interactions between the dimethoxyphenyl moiety and receptor hydrophobic pockets .

Q. What strategies can mitigate low yields observed in the synthesis of structurally similar pyrazoline derivatives?

  • Optimized reaction stoichiometry : Use excess hydrazine (1.2–1.5 equivalents) to drive cyclization to completion, as seen in .
  • Catalytic additives : Employ Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to accelerate ring closure.
  • Stepwise purification : Combine flash chromatography with recrystallization (e.g., ethanol/water mixtures) to minimize losses, as demonstrated for compound 26 in (22% yield due to purification challenges) .

Q. How can crystallographic data resolve ambiguities in spectroscopic characterization, such as tautomerism or stereochemistry?

  • Single-crystal X-ray diffraction : Provides unambiguous confirmation of stereochemistry (e.g., cis/trans dihydro pyrazole rings) and tautomeric forms. For example, and used X-ray data to validate the planar geometry of triazole-pyrazole hybrids and hydrogen-bonding networks .
  • Comparative analysis : Overlay experimental NMR data with simulated spectra from crystallographic coordinates (e.g., using ACD/Labs or MestReNova) to resolve conflicting assignments.

Methodological Guidance for Data Contradictions

Q. How should researchers address discrepancies in spectroscopic data between synthetic batches or literature reports?

  • Reproducibility checks : Repeat synthesis under standardized conditions (e.g., inert atmosphere, controlled humidity) to rule out environmental variability.
  • Cross-validation : Use complementary techniques (e.g., 2D NMR like COSY/HSQC) to confirm proton-proton correlations and carbon assignments. For instance, highlights distinct NMR shifts for compounds 24–26 due to bromine vs. chlorine substituents .
  • Batch-to-batch analysis : Track impurities via LC-MS to identify side products (e.g., incomplete deprotection of methoxy groups).

Safety and Handling Protocols

Q. What safety precautions are recommended for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • First-aid measures : In case of accidental ingestion or inhalation, consult a physician immediately and provide the safety data sheet (SDS) for reference, as outlined in .
  • Waste disposal : Neutralize acidic residues (e.g., with sodium bicarbonate) before disposal in designated chemical waste containers.

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